molecular formula C9H16N4O2 B15328214 Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate

Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate

Cat. No.: B15328214
M. Wt: 212.25 g/mol
InChI Key: OOMLBTRLHKATIL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Amino Acid Derivative Formation: The triazole derivative is then reacted with a suitable amino acid or its ester to form the desired compound. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the amino acid derivative to obtain this compound. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the triazole ring or the ester group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or amino group.

    Reduction: Reduced forms of the triazole ring or ester group.

    Substitution: Substituted triazole derivatives or ester derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its triazole moiety, which is known for its therapeutic properties.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may bind to active sites of enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1h-1,2,4-triazol-1-yl)-2-methylpropanoate
  • Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-ethylpropanoate
  • Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-phenylpropanoate

Uniqueness

Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is unique due to the presence of the 3,5-dimethyl-1h-1,2,4-triazol-1-yl group, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate

InChI

InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-9(3,10)8(14)15-4/h5,10H2,1-4H3

InChI Key

OOMLBTRLHKATIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)(C(=O)OC)N

Origin of Product

United States

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